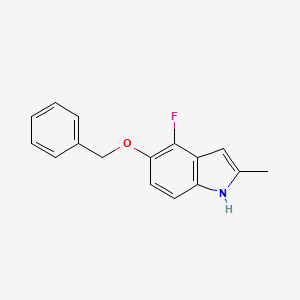

4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c1-11-9-13-14(18-11)7-8-15(16(13)17)19-10-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJPLFDIYRGJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine, methyl, and phenylmethoxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The fluorine, methyl, and phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is a chemical compound with potential applications in organic synthesis and pharmaceutical research .

Synthesis of Indole Compounds

Production Process: A novel process for producing indole compounds involves cyclizing a 2-nitrobenzylcarbonyl compound in the presence of a catalyst containing a Group element . This process is useful for producing indole derivatives, which are valuable as fine chemical intermediates for physiologically active substances like pharmaceuticals and agrochemicals . The synthesized indole compounds are obtained under relatively mild reaction conditions, even from starting materials with hydrogen reduction-sensitive substituents, making the process industrially advantageous and broadly applicable .

Alternative Production Methods: Traditional methods for producing indole compounds, such as reacting N-o-tolyl-acetamide with barium oxide at high temperatures, often suffer from low yields and significant by-product formation . Similarly, reacting a phenyl hydrazone of acetone with sodium hydroxide at high temperatures yields large amounts of by-products and low yields . While reacting 2-nitro-1-(2-nitrophenyl) propene with hydrogen in the presence of a palladium catalyst can achieve an 81% yield of 2-methyl indole, alternative methods are still sought to improve efficiency and reduce unwanted by-products .

Reaction Conditions and Yields: The reaction conditions significantly impact the yield and purity of the desired indole compound. For instance, reducing 4-fluoro-2-nitrophenylacetone with hydrogen gas in the presence of an active carbon-supported palladium catalyst results in the formation of 6-fluoro-2-methylindoline as a by-product, reducing the yield of 6-fluoro-2-methylindole to approximately 70% . In some cases, reactions involving specific substituents, such as bromine or nitro groups, may lead to the elimination of these groups or the formation of undesired products .

Medical Applications of Indole Derivatives

Indole derivatives, including this compound, have applications in medicinal chemistry . These compounds can be used as intermediates in synthesizing various pharmaceuticals .

Pharmaceutical Composition: Indole derivatives can be formulated into pharmaceutical compositions suitable for sterile injection . Acceptable vehicles and solvents for these formulations include water, Ringer's solution, and isotonic sodium chloride solution . The pharmaceutical composition may be in the form of a sterile injectable water or oil suspension for intramuscular and subcutaneous administration, formulated with suitable dispersing, wetting, and suspending agents .

Administration and Delivery: Injections or microemulsions containing indole derivatives can be administered directly into a patient's bloodstream via local or large injections . To maintain a constant circulating concentration of the compound, continuous intravenous drug delivery devices can be employed . Solutions and microemulsions are preferably administered in a manner that ensures a stable concentration of the drug in the patient's system .

Further Research

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications

| Compound Name | Substituents (Positions) | CAS No. | Key Differences |

|---|---|---|---|

| 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole | 4-F, 2-CH₃, 5-OCH₂C₆H₅ | N/A | Reference compound |

| 5-(Phenylmethoxy)-1H-indole | 5-OCH₂C₆H₅ | 1215-59-4 | Lacks 4-F and 2-CH₃ groups |

| 4-Fluoro-5-methoxy-2-methyl-1H-indole | 4-F, 2-CH₃, 5-OCH₃ | 288385-93-3 | Methoxy (vs. phenylmethoxy) at C5 |

| 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | 3-CH₃, 5-OCH₂C₆H₅, 2-(4-OCH₂C₆H₅)C₆H₄ | 198479-63-9 | Additional phenylmethoxy group at C2 |

- Substituent Effects: Phenylmethoxy vs. Methoxy: The phenylmethoxy group in the target compound increases lipophilicity (logP ~3.27 calculated for 5-(phenylmethoxy)-1H-indole ) compared to methoxy-substituted analogs (e.g., 5-methoxy-1H-indole, logP ~1.8). This enhances membrane permeability but may reduce aqueous solubility. Methyl at C2: The methyl group introduces steric hindrance, which may influence binding interactions in biological targets compared to unsubstituted indoles .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

- Key Observations :

- The phenylmethoxy group significantly increases molecular weight and logP compared to methoxy analogs, impacting drug-likeness parameters.

- Fluorine and methyl substituents may elevate melting points due to enhanced crystallinity .

Biological Activity

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a fluorine atom, a methyl group, and a phenylmethoxy substituent. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C16H14FNO

- Molecular Weight : 255.29 g/mol

- IUPAC Name : this compound

- CAS Number : 649736-47-0

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported that derivatives of indole compounds showed promising activity against various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (WM793) cells. The mechanism of action appears to involve the modulation of cell cycle-related proteins and induction of apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | <10 | Apoptosis induction via cell cycle modulation |

| WM793 | <30 | Interaction with cyclin-dependent kinases |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains, although specific IC50 values and mechanisms are still under investigation .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. It may act by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets within cells. This includes binding to receptors or enzymes that play critical roles in cell signaling pathways associated with cancer progression and inflammation. The presence of the fluorine atom enhances the compound's stability and reactivity, potentially increasing its efficacy as a therapeutic agent.

Case Studies

Several case studies have documented the efficacy of indole derivatives in treating cancers:

- Breast Cancer Study : An investigation into the effects of indole derivatives on MDA-MB-231 cells revealed that certain modifications increased cytotoxicity significantly compared to standard treatments like doxorubicin.

- Melanoma Research : Another study highlighted the selective cytotoxicity of modified indoles against WM793 cells, suggesting that structural variations can lead to enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for introducing fluorine and phenylmethoxy groups onto the indole scaffold?

- Methodological Answer : Fluorination can be achieved via electrophilic substitution using reagents like POCl₃/DMF for formylation followed by fluorination . The phenylmethoxy group is typically introduced via alkylation or Mitsunobu reactions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") is effective for appending triazole-linked substituents . Purification often involves column chromatography (70:30 EtOAc/hexane) .

Q. What analytical techniques are critical for confirming the structure and purity of fluorinated indole derivatives?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, with ¹⁹F NMR resolving fluorine-specific shifts . High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while TLC monitors reaction progress. Single-crystal X-ray diffraction (e.g., ) provides absolute stereochemistry .

Q. What are the recommended storage conditions for fluorinated indole derivatives to ensure stability?

- Methodological Answer : Store at -20°C under inert atmosphere (N₂/Ar) in amber vials to prevent photodegradation and moisture absorption. Stability studies on similar compounds recommend desiccants and periodic purity checks via HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole derivatives?

- Methodological Answer :

- Catalyst Optimization : Increase CuI loading (0.1–0.2 equiv.) to accelerate azide-alkyne cycloaddition .

- Solvent Systems : PEG-400/DMF mixtures enhance solubility of hydrophobic intermediates .

- Microwave Assistance : Reduce reaction time from 12 hours to <1 hour while maintaining yields .

- Yield Discrepancies : Lower yields (e.g., 22% in vs. 42% in ) may stem from stoichiometric imbalances; optimize equivalents of azide/alkyne .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Substituent Effects : Replace methoxy with hydroxyl groups (as in ) to improve solubility and hydrogen-bonding potential.

- Fluorine Positioning : Compare 4-fluoro vs. 5-fluoro analogs ( ) to assess steric/electronic impacts on target binding.

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like Flt3 kinase, inspired by bisindolylmaleimide inhibitors () .

Q. How can researchers resolve discrepancies in biological activity data between fluorinated indole derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., GF 109203X in ).

- Dose-Response Curves : Calculate IC₅₀ values across multiple concentrations to identify potency outliers .

- Meta-Analysis : Cross-reference published data (e.g., ) to isolate variables like substituent electronic effects or solvent residues .

Q. What strategies address challenges in distinguishing regioisomers during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and isocratic elution (e.g., 60:40 MeCN/H₂O) .

- NOESY NMR : Identify spatial proximity of substituents (e.g., phenylmethoxy vs. methyl groups) to assign regiochemistry .

- Isotopic Labeling : Incorporate ¹⁸O or ²H to track substituent positions during HRMS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.